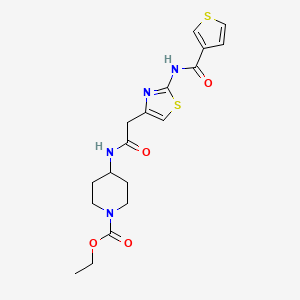![molecular formula C14H17NO3 B2842754 [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone CAS No. 2411275-70-0](/img/structure/B2842754.png)
[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone, also known as PMK glycidate, is a chemical compound that has gained significant attention in recent years due to its use in the illicit production of MDMA (3,4-methylenedioxymethamphetamine) and other related drugs. The synthesis of PMK glycidate has become a popular method for the production of MDMA due to its ease of synthesis and high yield. Despite its widespread use in the illicit drug trade, PMK glycidate has potential applications in scientific research.
Mechanism of Action
The mechanism of action of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate is not well understood, however, it is believed to act as a precursor for the synthesis of MDMA and related drugs. MDMA is a serotonin-norepinephrine-dopamine releasing agent that produces feelings of euphoria and empathy. The exact mechanism by which MDMA produces its effects is not fully understood, but it is believed to involve the release of serotonin, norepinephrine, and dopamine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate are not well understood. However, its use in the synthesis of MDMA and related drugs has been associated with a range of adverse effects, including neurotoxicity, cardiovascular toxicity, and psychiatric disorders.
Advantages and Limitations for Lab Experiments
The advantages of using [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate in lab experiments include its ease of synthesis and high yield. However, its association with the illicit drug trade may limit its use in some research settings. Additionally, the potential for adverse effects associated with the use of MDMA and related drugs may limit the use of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate in certain experimental designs.
Future Directions
There are several potential future directions for research involving [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate. One potential area of research is the synthesis of novel compounds using [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate as a starting material. These compounds could have potential therapeutic uses in a range of medical conditions. Another potential area of research is the development of new methods for the synthesis of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate that are more efficient and environmentally friendly. Finally, research into the potential biochemical and physiological effects of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate could help to inform the development of new drugs with improved safety profiles.
Synthesis Methods
The synthesis of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate involves the reaction of safrole with hydrochloric acid and hydrogen peroxide to form MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reacted with glycidol to form [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate. This synthesis method has been well documented in the literature and is relatively straightforward.
Scientific Research Applications
[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate has potential applications in scientific research, particularly in the field of medicinal chemistry. [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate can be used as a starting material for the synthesis of novel compounds with potential therapeutic uses. For example, [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate has been used as a starting material for the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.
properties
IUPAC Name |
[4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-7-1-2-8-15)11-3-5-12(6-4-11)17-9-13-10-18-13/h3-6,13H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKCRKBXUTZZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

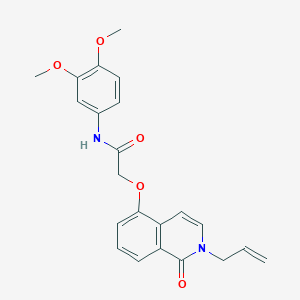
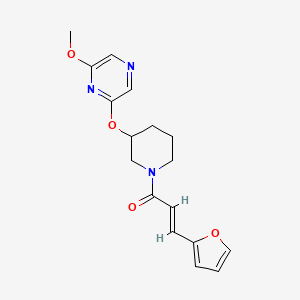
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)
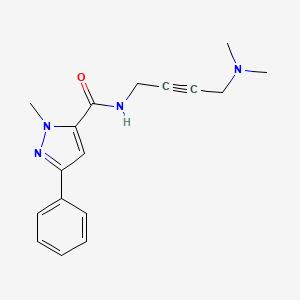
![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)

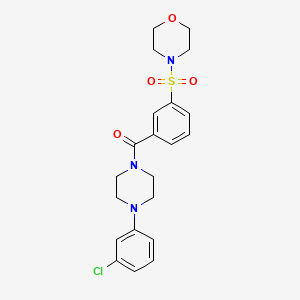
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide](/img/structure/B2842685.png)
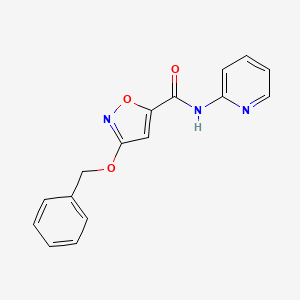
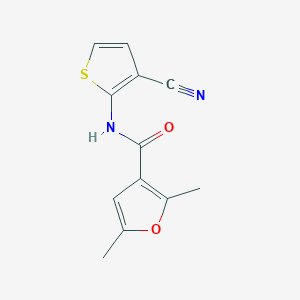
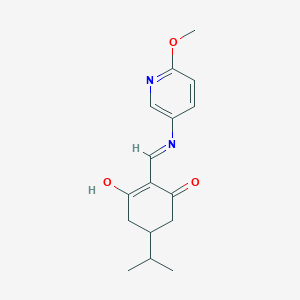
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2842690.png)
![2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2842693.png)
